molecular formula C10H15N3O B11805155 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one

4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one

Cat. No.: B11805155
M. Wt: 193.25 g/mol
InChI Key: ATZBCJUZBKUIDT-UHFFFAOYSA-N
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Description

4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one typically involves the use of organolithium reagents. A common method includes the nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective and favors the formation of C-4 substituted products . The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent and low temperatures (around -78°C) to ensure regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of regioselective synthesis using organolithium reagents can be scaled up for industrial applications. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include N-methylpiperazine and organolithium reagents.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield C-4 substituted pyrimidine derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

6-methyl-4-piperidin-4-yl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H15N3O/c1-7-6-9(13-10(14)12-7)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14)

InChI Key

ATZBCJUZBKUIDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)C2CCNCC2

Origin of Product

United States

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